Cas no 2171806-68-9 (4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one)

4-(Aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one is a structurally distinct heterocyclic compound featuring both an aminomethyl group and a trifluoromethyl substituent on a tetrahydroquinolinone scaffold. This combination imparts unique physicochemical properties, including enhanced polarity and potential bioactivity, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the aminomethyl moiety offers a versatile handle for further derivatization. The compound’s rigid core structure may also influence binding affinity in target interactions. Its synthetic utility lies in its adaptability for constructing complex molecules, particularly in medicinal chemistry for lead optimization or as an intermediate in the development of novel bioactive agents.
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one structure
2171806-68-9 structure
商品名:4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
CAS番号:2171806-68-9
MF:C11H11F3N2O
メガワット:244.213052988052
CID:6046069
PubChem ID:165849546

4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
    • EN300-1301168
    • 2171806-68-9
    • インチ: 1S/C11H11F3N2O/c12-11(13,14)8-3-1-2-7-6(5-15)4-9(17)16-10(7)8/h1-3,6H,4-5,15H2,(H,16,17)
    • InChIKey: VTYPGGCMAQRBIA-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC2=C1NC(CC2CN)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 244.08234746g/mol
  • どういたいしつりょう: 244.08234746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 55.1Ų

4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1301168-2.5g
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
2.5g
$1594.0 2023-05-27
Enamine
EN300-1301168-1.0g
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
1g
$813.0 2023-05-27
Enamine
EN300-1301168-0.1g
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
0.1g
$715.0 2023-05-27
Enamine
EN300-1301168-10000mg
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
10000mg
$3500.0 2023-09-30
Enamine
EN300-1301168-50mg
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
50mg
$683.0 2023-09-30
Enamine
EN300-1301168-0.05g
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
0.05g
$683.0 2023-05-27
Enamine
EN300-1301168-100mg
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
100mg
$715.0 2023-09-30
Enamine
EN300-1301168-250mg
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
250mg
$748.0 2023-09-30
Enamine
EN300-1301168-5000mg
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
5000mg
$2360.0 2023-09-30
Enamine
EN300-1301168-500mg
4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one
2171806-68-9
500mg
$781.0 2023-09-30

4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one 関連文献

4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-oneに関する追加情報

Introduction to 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 2171806-68-9)

4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one, identified by its Chemical Abstracts Service (CAS) number 2171806-68-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroquinoline class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The presence of both an aminomethyl group and a trifluoromethyl substituent in its structure imparts unique electronic and steric properties, making it a promising candidate for drug discovery and development.

The trifluoromethyl group, in particular, is a key pharmacophore that enhances the metabolic stability and lipophilicity of small molecules, thereby improving their bioavailability. This feature is particularly valuable in the design of novel therapeutic agents where pharmacokinetic profiles play a crucial role in determining clinical efficacy. The aminomethyl moiety, on the other hand, provides a site for further functionalization, allowing for the development of derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one and biological targets. Studies have demonstrated that this compound can interact with various enzymes and receptors, suggesting potential applications in treating a range of diseases. For instance, its structural motif is reminiscent of known bioactive molecules that exhibit anti-inflammatory, antiviral, and anticancer properties.

In the realm of drug discovery, the synthesis of 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one has been optimized through multi-step organic reactions. The introduction of the trifluoromethyl group has been achieved using established methodologies such as halogen-metal exchange followed by triflation, while the aminomethyl functionality has been incorporated via nucleophilic substitution reactions. These synthetic strategies highlight the compound's synthetic accessibility and its suitability for further derivatization.

The biological activity of 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one has been explored in several preclinical studies. Initial findings indicate that it exhibits inhibitory effects on certain kinases and enzymes implicated in pathological processes. For example, research has shown that this compound can modulate the activity of Janus kinases (JAKs), which are involved in inflammatory responses. Additionally, its interaction with other signaling pathways has been investigated, revealing potential therapeutic benefits in conditions such as autoimmune diseases and cancer.

The incorporation of fluorine atoms into pharmaceutical compounds is well-documented for its ability to modulate pharmacological properties. The trifluoromethyl group in 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one contributes to its stability against metabolic degradation by enzymes such as cytochrome P450 oxidases. This characteristic is particularly advantageous for designing drugs with prolonged half-lives and improved therapeutic windows.

Furthermore, the aminomethyl group serves as a versatile handle for further chemical modifications. This allows chemists to explore various derivatives by introducing different substituents or linking the core structure to other pharmacophores. Such modifications can lead to compounds with enhanced potency or selectivity against specific targets. The flexibility offered by this scaffold makes it an attractive platform for medicinal chemists seeking to develop novel therapeutics.

The growing interest in tetrahydroquinoline derivatives stems from their diverse biological activities and structural diversity. Researchers have leveraged this scaffold to develop compounds with applications ranging from central nervous system disorders to infectious diseases. The unique combination of electronic and steric features provided by functional groups such as aminomethyl and trifluoromethyl makes tetrahydroquinolines particularly valuable in drug design.

As computational methods continue to advance, virtual screening techniques are being employed to identify potential hits from large libraries of compounds like 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one. These approaches enable researchers to predict binding affinities and interactions with biological targets before conducting wet-lab experiments. Such high-throughput virtual screening has accelerated the drug discovery process significantly.

In conclusion, 4-(aminomethyl)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 2171806-68-9) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features—particularly the presence of both an aminomethyl group and a trifluoromethyl substituent—make it an attractive candidate for further investigation into its biological activities and therapeutic applications. Ongoing research efforts are expected to yield valuable insights into its mechanisms of action and potential clinical uses.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD